Nalbuphine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,15-16,19,23-25H,1-3,6-11H2/t15-,16+,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETZHAKZCGBWSS-CEDHKZHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23277-43-2 (hydrochloride) | |
| Record name | Nalbuphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020594836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023345 | |
| Record name | Nalbuphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nalbuphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.09e+00 g/L | |
| Record name | Nalbuphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nalbuphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20594-83-6 | |
| Record name | Nalbuphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20594-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalbuphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020594836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalbuphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nalbuphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalbuphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALBUPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2T84IQI2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nalbuphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230 °C (hydrochloride salt) | |
| Record name | Nalbuphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nalbuphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Chemistry and Structural Insights of Nalbuphine
Advanced Synthetic Methodologies for Nalbuphine Production and Analogues
Traditional methods for synthesizing noroxymorphone (B159341) from thebaine involve a multistep sequence including oxidation, reduction, and N- and O-demethylation steps. uq.edu.auacs.orggoogle.com The demethylation steps have historically presented challenges due to the use of toxic and corrosive reagents like alkyl chloroformates or boron tribromide. uq.edu.auacs.org
Recent advancements in synthetic methodologies aim to address these limitations by developing greener and more efficient processes. One such approach involves the electrochemical N-demethylation of oxycodone, an intermediate in the synthesis of noroxymorphone from thebaine. uq.edu.auacs.org This method utilizes anodic oxidative intramolecular cyclization followed by hydrolysis. uq.edu.auacs.org Another reported method involves the use of organophotocatalysis with molecular oxygen as the terminal oxidant and an organic dye as a photocatalyst for the N-demethylation step. acs.org
Alternative routes to nalbuphine and its analogues have explored the use of oxazolidine (B1195125) intermediates derived from oxymorphone. cdnsciencepub.comresearchgate.netresearchgate.netwipo.int These oxazolidines can react with Grignard reagents in a one-pot sequence to directly yield N-substituted derivatives, including those with the cyclobutylmethyl group present in nalbuphine. cdnsciencepub.comresearchgate.netresearchgate.netwipo.int This approach offers a more efficient synthesis compared to multi-step processes. cdnsciencepub.comresearchgate.netresearchgate.netwipo.int
Several methods for the synthesis of nalbuphine via noroxymorphone have been explored, including alkylation with cyclobutane (B1203170) carbonyl chloride followed by hydrogenation, or reaction with cyclobutane methanol (B129727) using pyridinium (B92312) chlorochromate (PCC) and a ruthenium catalyst. researchgate.net A simpler method involves alkylating noroxymorphone with cyclobutyl methyl bromide to form nalbuphone, followed by reduction of the carbonyl group using a sodium borohydride (B1222165) and iodine system. researchgate.net
Derivatization Strategies and Novel Compound Synthesis based on Nalbuphine Scaffold
The nalbuphine scaffold, based on the morphinan (B1239233) structure, serves as a foundation for synthesizing novel compounds with altered pharmacological properties. Derivatization strategies often focus on modifying key positions on the molecule, such as the nitrogen atom, the hydroxyl groups, and the phenanthrene (B1679779) core.
The synthesis of bivalent ligands, linking nalbuphine or related structures to other pharmacophores, has been explored to investigate interactions at multiple opioid receptor sites. nih.govoup.com The stereochemistry of the pharmacophores, the nature of the N-substituents, and the length and type of the linker are crucial factors influencing the binding affinity and activity of these bivalent ligands at opioid receptors. nih.govoup.com
Modification of the N-17 position is a common strategy in the synthesis of novel morphinan derivatives. mdpi.com Replacing the N-methyl group found in natural opiates with other substituents, such as the N-cyclobutylmethyl group in nalbuphine, significantly impacts the pharmacological profile. mdpi.comresearchgate.netplos.org
Derivatization at the hydroxyl groups has also been investigated. For instance, the synthesis and evaluation of nalbuphine glucuronides, specifically nalbuphine-6-glucuronide (N6G) and nalbuphine-3-glucuronide (N3G), have shown that N6G exhibits stronger antinociceptive effects than nalbuphine in animal models. nih.gov This highlights the potential for generating active metabolites or analogues through derivatization.
Stereochemical Aspects of Opioid Receptor Binding and Activation
Opioid receptors exhibit stereoselectivity in their binding with ligands; typically, the levorotatory isomers of morphinan derivatives are the pharmacologically active forms. mdpi.compainphysicianjournal.com Nalbuphine is the (-)-isomer. scispace.com The three-dimensional structure of nalbuphine, with its defined stereocenters at positions 5, 6, 13, 14, and the nitrogen-bearing carbon, dictates its precise fit and interaction with the opioid receptor binding pocket.
The stereochemistry of ligands is a crucial factor affecting their interaction with opioid receptor binding sites. nih.govoup.com Studies on bivalent ligands containing enantiomeric forms of pharmacophores have shown that stereochemistry is likely responsible for differences in affinity and potency. oup.com The specific stereochemical configuration of the morphinan core and its substituents in nalbuphine allows it to interact distinctly with the mu and kappa opioid receptors, leading to its mixed agonist-antagonist profile. The binding of nalbuphine to opioid receptors involves interactions with specific amino acid residues within the transmembrane helices and extracellular loops of the receptor proteins. mdpi.com
Molecular and Cellular Pharmacodynamics of Nalbuphine
Opioid Receptor Binding Kinetics and Affinities
Nalbuphine exhibits varying affinities and efficacies at different opioid receptor subtypes. Studies have investigated its binding characteristics to the mu (μ), kappa (κ), and delta (δ) opioid receptors, as well as sigma receptors pediatriconcall.comnih.gov.
Mu-Opioid Receptor (MOR) Binding Characteristics and Subtype Interactions
Nalbuphine binds to the mu-opioid receptor (MOR) with high affinity nih.gov. However, its activity at the MOR is that of a partial agonist or antagonist wikipedia.orgpatsnap.compainphysicianjournal.com. This partial agonism or antagonism at the MOR is believed to contribute to its analgesic effects while potentially mitigating some of the adverse effects associated with full MOR agonists, such as respiratory depression and euphoria researchgate.netpatsnap.com. Some research indicates that nalbuphine may act as a moderate-efficacy partial agonist or antagonist at the MOR wikipedia.org. In displacement studies using rat brain homogenates, nalbuphine showed the highest affinity (Ki) for mu receptors at 0.5 nM nih.gov.
Kappa-Opioid Receptor (KOR) Binding Characteristics and Efficacy Profiles
Nalbuphine demonstrates high affinity for the kappa-opioid receptor (KOR) wikipedia.org. It is considered a full agonist or a high-efficacy partial agonist at the KOR wikipedia.orgpatsnap.commdpi.comguidetopharmacology.org. This agonistic activity at the KOR is primarily responsible for the analgesic effects of nalbuphine nih.govpatsnap.com. Activation of KORs can also contribute to sedation and, at higher doses, potentially dysphoria wikipedia.orgpatsnap.com. Based on GTPγS binding assays, nalbuphine has been described as a full agonist on kappa opioid receptors mdpi.com. Its EC50 value in stimulating [35S]GTPγS binding mediated by the kappa opioid receptor has been reported nih.gov.
Delta-Opioid Receptor (DOR) and Sigma Receptor Interaction Studies
Nalbuphine has relatively low affinity for the delta-opioid receptor (DOR) wikipedia.orgnih.gov. While some binding to the delta receptor has been noted, its activity at this receptor is minimal pediatriconcall.com. Studies have shown that nalbuphine has weak or no affinity for sigma receptors wikipedia.org. Research investigating the anti-analgesic effects of agonist-antagonist opioids, including nalbuphine, found that selective NOP receptor antagonists, but not the sigma receptor antagonist BD 1047, antagonized nalbuphine anti-analgesia, suggesting minimal involvement of sigma receptors in this effect nih.gov.
Here is a summary of Nalbuphine's binding affinities (Ki) for opioid receptors:
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| Mu (μ) | 0.5 nM | Rat brain homogenates | nih.gov |
| Kappa (κ) | 29 nM | Rat brain homogenates | nih.gov |
| Delta (δ) | 60 nM | Rat brain homogenates | nih.gov |
| Sigma (σ) | > 100,000 nM | wikipedia.org |
Note: Binding affinities can vary depending on the experimental conditions and the source of the receptor.
Receptor Signaling Pathways and Effector Coupling
Opioid receptors are G-protein coupled receptors (GPCRs) mdpi.comchemrxiv.org. Upon ligand binding, they undergo conformational changes that lead to the activation of intracellular signaling pathways mdpi.comdrugbank.com.
G-Protein Coupled Receptor (GPCR) Activation and Inhibition of Adenylate Cyclase
Activation of opioid receptors, including KOR and MOR, typically leads to the inhibition of adenylate cyclase activity mdpi.comdrugbank.comscirp.org. This occurs through the coupling of the activated receptor to inhibitory G proteins (Gi/Go) mdpi.comdrugbank.com. The Gαi subunit inhibits adenylate cyclase, reducing the intracellular concentration of cyclic AMP (cAMP) mdpi.comdrugbank.com. The Gβγ subunits can also modulate other effector proteins, such as ion channels mdpi.comdrugbank.com. Nalbuphine, as a KOR agonist and MOR partial agonist/antagonist, influences these pathways. Its agonistic activity at the KOR stimulates [35S]GTPγS binding, indicating G-protein activation mdpi.comnih.gov. Studies have shown that nalbuphine can inhibit forskolin-stimulated adenylate cyclase activity in cells expressing kappa opioid receptors researchgate.net.
Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms
Beyond G-protein coupling, activated GPCRs can also recruit beta-arrestins, which play roles in receptor desensitization, internalization, and the activation of alternative signaling pathways chemrxiv.orgdrugbank.com. Beta-arrestins can uncouple the receptor from G-proteins, terminating signal transduction drugbank.com. Receptor phosphorylation by G protein-coupled receptor kinases (GRKs) often precedes beta-arrestin recruitment chemrxiv.orgdrugbank.com. While G-protein signaling is primarily associated with the therapeutic effects of opioids, beta-arrestin recruitment has been implicated in some of the undesirable side effects, such as tolerance and respiratory depression researchgate.netprimescholars.comnih.gov. Nalbuphine's interaction with beta-arrestin recruitment pathways is an area of ongoing research, particularly in the context of biased agonism researchgate.netprimescholars.com. Some studies suggest that nalbuphine may have a different profile of beta-arrestin recruitment compared to full MOR agonists researchgate.net. The concept of biased agonism explores ligands that preferentially activate either G-protein signaling or beta-arrestin recruitment chemrxiv.orgresearchgate.net.
Here is a summary of Nalbuphine's receptor activity profile:
| Receptor Subtype | Primary Activity | Key Effects Mediated | Reference |
| Mu (μ) | Partial Agonist / Antagonist | Analgesia (partial), potential for reversing respiratory depression fda.gov | wikipedia.orgpatsnap.compainphysicianjournal.com |
| Kappa (κ) | Full Agonist / High-Efficacy Partial Agonist | Analgesia, Sedation, Dysphoria (dose-dependent) | wikipedia.orgpatsnap.commdpi.com |
| Delta (δ) | Minimal/Low Affinity | Minimal known contribution to primary effects | wikipedia.orgpediatriconcall.comnih.gov |
| Sigma (σ) | Minimal/No Affinity | Minimal known interaction | wikipedia.orgpediatriconcall.comnih.gov |
Ion Channel Modulation and Downstream Intracellular Signaling Cascades
Opioid receptors, including MOR and KOR, are G protein-coupled receptors (GPCRs) that primarily couple to pertussis toxin-sensitive Gi/Go proteins. jove.comoup.com Upon agonist binding, these receptors undergo conformational changes that lead to the dissociation of the Gαi/Go subunit from the Gβγ dimer. mdpi.com This dissociation initiates a cascade of downstream intracellular events.
One of the key downstream effects involves the modulation of ion channels. Activation of Gi/Go proteins by opioid receptors leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). oup.commdpi.com Reduced cAMP levels can affect the activity of various enzymes and ion channels, including protein kinase A (PKA). mdpi.com
Furthermore, the Gβγ subunits can directly interact with and modulate ion channels. Opioid receptor activation can lead to the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing an influx of potassium ions and subsequent membrane hyperpolarization. oup.comresearchgate.net This hyperpolarization inhibits neuronal excitability. The Gαi subunit also plays a role in regulating GIRK activity. researchgate.net
Opioid receptors also inhibit voltage-gated calcium channels (VGCCs), primarily through the action of the Gβγ subunit. oup.comresearchgate.net Inhibition of VGCCs reduces calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters involved in pain signaling, such as substance P. patsnap.comcancer.govresearchgate.net
Research indicates that nalbuphine can influence these signaling pathways. Studies have investigated the effects of nalbuphine on inflammatory mediators and signaling pathways like NF-κB, suggesting a role in modulating inflammatory pain. researchgate.net For instance, nalbuphine has been shown to down-regulate the NF-κB pathway at the spinal cord level in a rat model of inflammatory visceral pain, leading to a reduction in inflammatory cytokines such as TNF-α, IL-1β, IL-2, and IL-6. researchgate.net
Mechanistic Basis of Mixed Agonist-Antagonist Action
Nalbuphine is classified as a mixed agonist-antagonist opioid modulator due to its differential activity at MOR and KOR. wikipedia.orgontosight.ai It acts as an agonist at KOR and an antagonist or partial agonist at MOR. pfizermedicalinformation.comontosight.aipharmacytimes.com This dual action underlies its analgesic properties and its distinct safety profile compared to pure MOR agonists like morphine. patsnap.comresearchgate.net
Molecular Determinants of Differential Efficacy at MOR and KOR
The differential efficacy of nalbuphine at MOR and KOR is determined by its specific binding interactions with the distinct structural features of these receptors. While the exact molecular details are still under investigation, studies on opioid receptor-ligand interactions provide insights. Opioid receptors share a common GPCR structure with seven transmembrane helices, but differences in the amino acid sequences, particularly within the ligand-binding pocket and intracellular coupling domains, contribute to selective ligand binding and differential activation. jove.com
Nalbuphine binds with high affinity to both MOR and KOR, but its ability to induce a conformational change that leads to receptor activation (efficacy) differs between the two receptors. wikipedia.org It behaves as a high-efficacy partial agonist at KOR, meaning it can elicit a strong, though not necessarily maximal, response upon binding. wikipedia.orgresearchgate.net In contrast, it acts as a moderate-efficacy partial agonist or antagonist at MOR, producing a limited or no stimulatory effect and potentially blocking the effects of full MOR agonists. wikipedia.orgpharmacytimes.comresearchgate.net
Studies using techniques like [35S]GTPγS binding assays have demonstrated nalbuphine's functional profile at MOR and KOR. These assays measure the activation of G proteins upon ligand binding, providing an indication of receptor efficacy. researchgate.netnih.gov
Table 1: In Vitro Efficacy and Affinity of Nalbuphine at Opioid Receptors
| Receptor | Activity Classification | EC50 (nM) | Emax (% of full agonist) | Ki (nM) |
| MOR | Moderate-efficacy partial agonist/Antagonist wikipedia.orgpharmacytimes.comresearchgate.net | 14 researchgate.net | 47 researchgate.net | 0.89 researchgate.net |
| KOR | High-efficacy partial agonist wikipedia.orgpfizermedicalinformation.comresearchgate.net | 27 researchgate.net | 81 researchgate.net | 2.2 researchgate.net |
| DOR | Low affinity wikipedia.org | - | - | 240 researchgate.net |
Note: Data compiled from cited sources. Specific values may vary depending on the experimental system and conditions.
The structural nuances of the binding sites in MOR and KOR dictate how nalbuphine interacts and the resulting conformational changes. Minor differences in amino acid residues within the binding pocket can lead to differential stabilization of active versus inactive receptor conformations by nalbuphine, explaining its varied efficacy.
Elucidation of Molecular Mechanisms Underlying Ceiling Effects
Nalbuphine exhibits a ceiling effect for certain pharmacological responses, notably respiratory depression. pfizermedicalinformation.comontosight.aipharmacytimes.com This means that beyond a certain dose, increasing the amount of nalbuphine administered does not lead to a further increase in the effect. The molecular mechanisms underlying this ceiling effect are linked to its partial agonist activity, particularly at the MOR.
For effects mediated by MOR activation, such as respiratory depression, nalbuphine's nature as a partial agonist limits the maximal response it can elicit. Unlike full agonists that can fully activate a large proportion of receptors, a partial agonist, even at high concentrations and full receptor occupancy, can only induce a submaximal activation. oup.com This inherent limitation in the efficacy at MOR translates into a ceiling on the physiological response.
While nalbuphine is a high-efficacy partial agonist at KOR, the analgesic effects are primarily attributed to KOR activation, which is associated with a lower risk of respiratory depression compared to MOR activation. ontosight.aipatsnap.com The ceiling effect on respiratory depression is a crucial safety feature of nalbuphine. ontosight.aie-lactancia.orgprimescholars.com
Investigations into Receptor Dimerization and Allosteric Modulation
Opioid receptors, like other GPCRs, can exist as monomers or form homodimers (two identical receptors) or heterodimers (two different receptors). jove.comnih.gov Receptor dimerization can influence ligand binding, signaling, and trafficking, potentially contributing to the complex pharmacological profile of opioids. nih.gov
Research into receptor dimerization explores how the interaction between two receptor protomers affects their function. Bivalent ligands, designed to interact with two binding sites simultaneously (either on the same receptor or on a dimer), are used to probe the role of dimerization. nih.gov Studies have investigated bivalent ligands incorporating pharmacophores related to nalbuphine to understand their interactions with opioid receptor dimers. nih.gov
Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric binding site (where the primary agonist or antagonist binds). stanford.edubiorxiv.org Allosteric modulators can enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effects of orthosteric ligands or even induce a conformational change in the receptor on their own. mdpi.comstanford.edubiorxiv.orgpnas.orgpnas.org
While nalbuphine primarily acts at the orthosteric binding sites of MOR and KOR, the possibility of allosteric modulation influencing its activity or the activity of other opioids in the presence of nalbuphine has been explored in broader opioid research. Studies on novel allosteric modulators of the MOR highlight the potential for modulating opioid receptor function through sites other than the main ligand-binding pocket. stanford.edubiorxiv.orgpnas.orgpnas.org This area of research is particularly relevant for developing safer analgesics and treatments for opioid-related issues. stanford.edubiorxiv.orgpnas.org Although direct evidence of nalbuphine acting as an allosteric modulator or its effects being significantly modified by known allosteric sites is less prominent in the current literature, the concept of allosteric modulation is an active area of opioid receptor research that could potentially shed further light on the nuances of nalbuphine's interactions in the future.
Table 2: Summary of Nalbuphine's Receptor Interactions
| Receptor | Primary Action | Effect |
| MOR | Antagonist or Partial Agonist wikipedia.orgpharmacytimes.com | Blocks or partially activates MOR; contributes to ceiling effects pfizermedicalinformation.comontosight.ai |
| KOR | Agonist pfizermedicalinformation.comontosight.ai | Activates KOR; contributes to analgesia ontosight.aipatsnap.com |
| DOR | Low Affinity wikipedia.org | Minimal interaction at therapeutic doses wikipedia.org |
Pharmacokinetics and Biotransformation Research of Nalbuphine
Absorption Mechanisms and Bioavailability Investigations in Preclinical Models
Nalbuphine is characterized by poor oral bioavailability, primarily attributed to extensive first-pass metabolism. mdpi.comprimescholars.comjbclinpharm.org Studies in preclinical models, such as rats and mice, have contributed to understanding its absorption characteristics. In rats, the time to reach maximum serum concentration (Tmax) after oral administration typically ranges from 15 to 30 minutes, which aligns with observations following intraperitoneal dosing in mice. researchgate.net Oral bioavailability in rats has been reported to be low, ranging from less than 1% to 2.7%. mdpi.com
Investigations into alternative routes of administration have been conducted to bypass the significant first-pass effect. Studies evaluating intranasal administration in infants, for instance, have shown a bioavailability of approximately 50%, suggesting better absorption via the nasal mucosa compared to the oral route. frontiersin.orgfrontiersin.orgjbclinpharm.org
Analysis of First-Pass Metabolism and Hepatic Clearance
Nalbuphine undergoes extensive first-pass metabolism, which is the primary reason for its low oral bioavailability. mdpi.comprimescholars.comjbclinpharm.org This metabolism largely occurs in the liver. mdpi.comnih.gov Hepatic clearance is a major factor in the elimination of nalbuphine from the body. mdpi.com Approximately 75% of nalbuphine is metabolized by UDP-glucuronosyltransferases (UGTs), while about 25% is metabolized by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.netfrontiersin.orgnih.gov The systemic clearance of nalbuphine is high, approximating liver blood flow. mdpi.com
Distribution Dynamics in Biological Systems
Nalbuphine exhibits specific distribution characteristics within biological systems. It is a low molecular weight, water-soluble molecule with relatively low plasma protein binding, approximately 50%. nih.govmdpi.com This contributes to a large volume of distribution, indicating considerable tissue uptake. jbclinpharm.orgnih.gov
Blood-Brain Barrier Permeability Studies and Central Nervous System Distribution
Nalbuphine has a partial degree of penetrance through the blood-brain barrier (BBB). mdpi.com Its entry into the central nervous system (CNS) is influenced by P-glycoprotein (P-gp)-mediated efflux. mdpi.comnih.gov Studies have suggested that nalbuphine is a substrate for P-gp. mdpi.comnih.govuniversiteitleiden.nl In vitro studies using cell systems have indicated that nalbuphine has a moderate passive permeability rate across the BBB membrane. universiteitleiden.nl The contribution of both P-gp mediated transport and transmembrane passive permeability rates are considered important for the influence of BBB transport on the pharmacokinetics and pharmacodynamics of opioids like nalbuphine. universiteitleiden.nl
The distribution of nalbuphine binding sites in the CNS correlates well with the distribution of mu and kappa opioid receptors. nih.gov In displacement studies in rat brain homogenates, nalbuphine demonstrated the highest affinity for mu receptors, with lower affinities for kappa and delta opioid receptors. nih.gov
Hepatic Metabolism Pathways and Enzyme Systems
The liver is the primary site of nalbuphine metabolism. mdpi.comnih.gov The biotransformation involves both phase I oxidation and phase II glucuronidation. researchgate.netfrontiersin.org Approximately 75% of nalbuphine is metabolized via glucuronidation, while about 25% undergoes oxidation via the cytochrome P450 system. mdpi.comresearchgate.netfrontiersin.orgnih.gov
Characterization of Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP2C9, CYP2C19)
Cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, are identified as the major CYP isoforms involved in the oxidative metabolism of nalbuphine. researchgate.netfrontiersin.orgnih.govmdpi.com These enzymes are responsible for producing hydroxylated derivatives, namely 3'-hydroxylnalbuphine and 4'-hydroxylnalbuphine. researchgate.netnih.gov In vitro studies have indicated that CYP2C8, CYP3A4, and CYP2D6 may also contribute to the formation of these metabolites, although to a lesser extent. mdpi.com Chemical inhibition studies have corroborated the significant involvement of CYP2C9 and CYP2C19 in nalbuphine metabolism. mdpi.com
Specificity of UDP-Glucuronosyltransferase (UGT) Subtypes (e.g., UGT2B7, UGT1A3)
UDP-glucuronosyltransferases (UGTs) play a major role in nalbuphine metabolism, accounting for approximately 75% of its biotransformation. mdpi.comresearchgate.netfrontiersin.orgnih.gov UGT2B7, UGT1A3, and UGT1A9 have been identified as primarily responsible for nalbuphine glucuronidation. researchgate.netfrontiersin.orgnih.gov Specifically, UGT2B7 is the primary enzyme responsible for producing nalbuphine-6-glucuronide. researchgate.netnih.gov UGT1A8 has also been indicated as a contributing isozyme in glucuronidation, particularly in in vitro studies. mdpi.comnih.gov
Here is a data table summarizing key pharmacokinetic parameters from selected studies:
| Parameter | Value (Species/Context) | Source |
| Oral Bioavailability (F) | 12% (Adults) | mdpi.comfrontiersin.org |
| 16.4%-17.4% (Adults) | jbclinpharm.orgfrontiersin.org | |
| <1% to 2.7% (Rats) | mdpi.com | |
| Intranasal Bioavailability | ~50% (Infants) | frontiersin.orgjbclinpharm.org |
| Elimination Half-life (t½) | 3-6 hours (Adults, normal hepatic/renal function) | mdpi.comdovepress.com |
| 2-5 hours (Clinical practice) | primescholars.comresearchgate.netdovepress.com | |
| 2.66 h (Normal liver function group) vs 3.54 h (Moderate/severe liver dysfunction group) (Surgical patients) | dovepress.com | |
| 6.6 to 9.6 h (Oral ER tablets) | mdpi.com | |
| Volume of Distribution (Vd) | 315.5 L (Adults) | nih.gov |
| 100.08 L (Normal liver function group) vs 184.95 L (Moderate/severe liver dysfunction group) (Surgical patients) | dovepress.com | |
| 270-310 L (Healthy volunteers) | jbclinpharm.org | |
| Systemic Clearance (CL) | 1.6 ± 0.4 L/min (Approximates liver blood flow) | mdpi.com |
| 1.5-1.6 l/min (IV, IM, SC in healthy volunteers) | jbclinpharm.org | |
| 27.4 L/h (Patients with normal liver function undergoing surgery) | dovepress.com | |
| Protein Binding | ~50% | nih.govmdpi.com |
| Metabolism Contribution (UGTs) | ~75% | mdpi.comresearchgate.netfrontiersin.orgnih.gov |
| Metabolism Contribution (CYPs) | ~25% | mdpi.comresearchgate.netfrontiersin.orgnih.gov |
Metabolite Identification and Pharmacological Activity Assessment
Nalbuphine undergoes significant metabolism, primarily in the liver. The main metabolic pathways involve conjugation via UDP-glucuronosyltransferases (UGTs) and, to a lesser extent, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. This process leads to the formation of several metabolites, some of which have been investigated for their pharmacological activity.
Characterization of Nalbuphine-3-Glucuronide (N3G) and Other Metabolites
Another glucuronide metabolite formed during the biotransformation of nalbuphine is Nalbuphine-3-Glucuronide (N3G). guidetopharmacology.orgnih.govsci-hub.se In contrast to N6G, studies evaluating the pharmacological activity of N3G have indicated that this metabolite has no obvious analgesic effect. guidetopharmacology.orgnih.govsci-hub.se In addition to glucuronidation, nalbuphine is also metabolized by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, leading to the formation of hydroxylated metabolites, namely 3'-hydroxynalbuphine (B13440820) and 4'-hydroxynalbuphine. The pharmacological activity of these hydroxylated metabolites is less extensively characterized compared to the glucuronide conjugates.
Preclinical Pharmacological Investigations of Nalbuphine
In Vitro Receptor Assays and Functional Characterization
In vitro studies using receptor assays and functional characterization techniques have provided detailed insights into nalbuphine's binding affinity and efficacy at different opioid receptor subtypes.
Radioligand Binding and Displacement Assays
Radioligand binding and displacement assays are fundamental techniques used to determine the affinity of a compound for specific receptors. Studies using these methods have shown that nalbuphine binds to mu, kappa, and delta opioid receptors, though with varying affinities fda.govwikipedia.org.
In displacement studies using rat brain homogenates, nalbuphine demonstrated the highest affinity for mu receptors (Ki = 0.5 nM), followed by kappa receptors (Ki = 29 nM) and then delta opioid receptors (Ki = 60 nM) nih.gov. Autoradiographic studies in guinea pig brain and monkey spinal cord sections showed that nalbuphine (300 nM) completely displaced binding at mu and kappa receptors, with no significant alteration in delta receptor binding nih.gov. Another study evaluating binding affinity at human opioid receptor subtypes found that nalbuphine had high affinity for MOR and KOR, and relatively low affinity for DOR wikipedia.org. One study reported KOR binding affinity (Ki) of 6 nM nih.gov.
Table 1: Nalbuphine Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Species/Source | Ki (nM) | Reference |
| Mu (µ) | Rat brain homogenates | 0.5 | nih.gov |
| Kappa (κ) | Rat brain homogenates | 29 | nih.gov |
| Delta (δ) | Rat brain homogenates | 60 | nih.gov |
| Kappa (κ) | HEK cells (mouse KOR) | 6 | nih.gov |
| Mu (µ) | Human | High | wikipedia.org |
| Kappa (κ) | Human | High | wikipedia.org |
| Delta (δ) | Human | Low | wikipedia.org |
GTPγS Binding Assays for Receptor Activation Quantification
GTPγS binding assays are used to quantify the functional activation of G protein-coupled receptors, including opioid receptors. These assays measure the ability of a compound to stimulate the binding of [³⁵S]GTPγS to the G protein, indicating receptor activation.
Studies using GTPγS binding assays have characterized nalbuphine as a full agonist at kappa opioid receptors and a weak partial agonist at mu opioid receptors mdpi.comresearchgate.net. Nalbuphine has been shown to stimulate [³⁵S]GTPγS binding mediated by the mu opioid receptor and inhibit DAMGO-stimulated [³⁵S]GTPγS binding in cultured cells mdpi.com. The maximal stimulation (Emax) of [³⁵S]GTPγS binding mediated by the kappa opioid receptor by nalbuphine was comparable to that of butorphan (B10826112), although its EC50 value was higher than butorphan but lower than selective agonist U50,488 nih.gov. At the mu receptor, nalbuphine produced minimal stimulation of [³⁵S]GTPγS binding but caused complete inhibition of DAMGO-stimulated binding, indicating mu antagonist activity nih.gov. Another study described nalbuphine as having high-efficacy partial agonist activity at the KOR (EC50 27 nM, Emax 81%) and medium efficacy partial agonist activity at the MOR (EC50 14 nM, Emax 47%) researchgate.net.
Table 2: Nalbuphine Efficacy in GTPγS Binding Assays
| Receptor Subtype | Efficacy Description | EC50 (nM) | Emax (%) | Reference |
| Kappa (κ) | Full Agonist | - | - | mdpi.comresearchgate.net |
| Mu (µ) | Weak Partial Agonist | - | - | mdpi.comresearchgate.net |
| Kappa (κ) | High-Efficacy Partial Agonist | 27 | 81 | researchgate.net |
| Mu (µ) | Medium-Efficacy Partial Agonist | 14 | 47 | researchgate.net |
Animal Models for Receptor-Mediated Physiological Responses
Preclinical studies in animal models are essential for evaluating the in vivo effects of nalbuphine, including its impact on pain processing and central nervous system function.
Nociceptive Modulation Studies in Rodent Models (e.g., paw pressure, tail-flick tests)
Rodent models are widely used to assess the analgesic properties of compounds. The paw pressure and tail-flick tests are common methods to evaluate responses to mechanical and thermal noxious stimuli, respectively nih.govgoogle.comnih.govmdpi.com.
Studies using the paw pressure and cold-ethanol tail-flick tests in rats have shown that nalbuphine possesses antinociceptive effects nih.govgoogle.com. Intracisternal administration of nalbuphine-6-glucuronide, a metabolite of nalbuphine, exhibited a stronger analgesic response than nalbuphine in these pain tests nih.gov. The tail-flick method is considered effective for studying opioidergic analgesic profiles mdpi.com. Nalbuphine has shown antinociceptive effects in the tail-flick assay after systemic, intracerebroventricular (i.c.v.), or intrathecal administration researchgate.net. The peripheral antinociceptive effect of nalbuphine has also been investigated, with evidence suggesting it is associated with the activation of ATP-sensitive K+ channels in the formalin test model in rats researchgate.net. Local peripheral injection of nalbuphine produced dose-dependent antinociception in both phases of the formalin test, which was prevented by pretreatment with glibenclamide, an ATP-sensitive K+-channel inhibitor researchgate.net.
Central Nervous System Pathway Exploration (e.g., intracranial self-stimulation in animal models)
Intracranial self-stimulation (ICSS) is an operant behavioral paradigm used to evaluate the effects of drugs on brain reward pathways, which are relevant to understanding the abuse potential and motivational aspects of compounds termedia.plnih.govresearchgate.netresearchgate.net. ICSS relies on animals learning to perform a response to receive electrical stimulation in brain regions associated with reward, such as the medial forebrain bundle or ventral tegmental area nih.govresearchgate.net.
Studies using ICSS in rats have explored the effects of nalbuphine on brain stimulation reward. Nalbuphine has been tested in ICSS procedures, and its effects have been compared to those of mu opioid agonists termedia.plresearchgate.net. In one study, during vehicle treatment, nalbuphine produced weak facilitation of ICSS that was not dose-dependent researchgate.net. Researchers have used ICSS to study the effects on opioid receptors and the efficiency of agonists and antagonists, with a reasonable dose range of nalbuphine for further ICSS study identified as 1.0 mg/kg termedia.pl. ICSS is considered a valuable tool for assessing the reward-facilitating and anhedonic effects of drugs researchgate.net. The effects of kappa opioid receptor agonists on motivated behavior, studied using ICSS, are also relevant to understanding nalbuphine's profile frontiersin.org.
Peripheral and Central Antagonism Studies in Experimental Pain Models
Nalbuphine's mixed agonist-antagonist activity at opioid receptors contributes to its effects in various experimental pain models. It is considered a moderate-efficacy partial agonist or antagonist at the MOR and a high-efficacy partial agonist at the KOR wikipedia.org. This dual action is particularly relevant in pain modulation.
In preclinical models of capsaicin-induced thermal hypersensitivity, nalbuphine has demonstrated a dose-dependent antiallodynic effect dovepress.com. This suggests its involvement in mitigating hypersensitivity to thermal stimuli, a characteristic of certain pain states. The mechanism is thought to involve its interaction with opioid receptors, potentially at both peripheral and central levels.
Studies investigating the interaction of nalbuphine with other opioid agonists in pain models have yielded complex results. For instance, in rhesus monkeys with capsaicin-induced thermal allodynia, the delta opioid receptor (DOR) agonist SNC80 only weakly enhanced nalbuphine's antiallodynic effects, suggesting that DOR-MOR interactions involving nalbuphine in this specific pain model may be less pronounced compared to interactions with other MOR agonists like methadone nih.gov.
Furthermore, research exploring the combination of nalbuphine with cannabinoid receptor agonists in rhesus monkeys showed that neither Δ9-THC nor CP 55,940 significantly altered the antinociceptive effects of nalbuphine in a warm water tail withdrawal procedure doi.org. This contrasts with the observed enhancement of higher efficacy MOR agonists by cannabinoid agonists, indicating potential differences in how nalbuphine's effects are modulated by the endocannabinoid system in this model doi.org.
The ability of nalbuphine to act as a MOR antagonist is also relevant in the context of opioid-induced side effects, such as pruritus. Preclinical studies have shown that nalbuphine can attenuate scratching behavior in mouse models of acute and chronic itch, which is believed to be mediated, in part, through its KOR agonism counteracting MOR-mediated effects mdpi.comnih.gov. For example, in a mouse model of contact dermatitis, nalbuphine significantly decreased scratching in a dose- and time-dependent manner nih.gov.
Neuroendocrine System Modulation in Preclinical Models (e.g., hypothalamic-pituitary-gonadal axis, hormone secretion)
Opioids are known to influence the neuroendocrine system, including the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes nih.govresearchgate.net. Preclinical studies, often in the context of drug abuse research, have investigated nalbuphine's effects on hormone secretion.
Research in preclinical models has shown that kappa-opioid agonists can functionally antagonize some of the effects of cocaine, including its influence on the HPA axis nih.govuni.lu. Studies in animals have indicated that cocaine stimulates the release of HPA and HPG axis hormones researchgate.net. While the direct effects of nalbuphine alone on these axes in preclinical models are not as extensively documented as its interactions with other substances, its mixed opioid activity suggests a potential for modulation.
Clinical studies, which can sometimes provide insights relevant to preclinical understanding, have shown that nalbuphine can increase serum prolactin levels, an effect consistent with both mu and kappa opioid receptor activation nih.gov. However, these studies also noted that nalbuphine did not significantly increase ACTH and cortisol levels, unlike cocaine which stimulates these hormones nih.govnih.govuni.lu. This suggests that the MOR antagonist component of nalbuphine might counteract the stimulatory effects on ACTH and cortisol observed with some other opioids or substances like cocaine nih.govuni.lu.
Further preclinical research is needed to fully elucidate the direct impact of nalbuphine on the various components of the neuroendocrine system, including hormone secretion from the hypothalamic-pituitary-gonadal axis, in different animal models and physiological states.
Immunomodulatory Effects and Cytokine Regulation in Experimental Models
The opioid system interacts with the immune system, and opioid receptor activation can modulate immune cell function and cytokine production nih.gov. Preclinical studies have explored the immunomodulatory effects of nalbuphine.
Research suggests that opioid receptors, particularly KORs, are present on immune cells and can exert an immunomodulatory function, controlling the release of cytokines nih.gov. Studies have shown that KOR activation can suppress the expression of certain proinflammatory cytokines nih.gov.
In a mouse model of contact dermatitis, nalbuphine treatment was shown to modulate cytokine expression nih.govresearchgate.net. Specifically, nalbuphine decreased the expression of the proinflammatory cytokine IL-31 while increasing the expression of the anti-inflammatory cytokine IL-10 nih.govresearchgate.net. This suggests that nalbuphine's effects on pruritus in this model may involve the modulation of the local inflammatory response through cytokine regulation researchgate.netfrontiersin.org. The study also indicated that nalbuphine increased the dermal M1 monocyte/macrophage population, which is involved in skin healing researchgate.net.
These findings suggest that nalbuphine possesses immunomodulatory properties in preclinical models of inflammatory skin conditions, influencing the balance of pro- and anti-inflammatory cytokines and potentially impacting immune cell populations. Further preclinical investigations are warranted to fully understand the scope and mechanisms of nalbuphine's immunomodulatory effects in various experimental models.
Analytical Chemistry Research and Method Development for Nalbuphine
Advanced Chromatographic Techniques for Quantification in Biological Matrices
Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the quantitative analysis of nalbuphine in complex biological samples such as plasma, urine, and tissues. These techniques offer high selectivity and sensitivity, which are essential for pharmacokinetic and toxicokinetic studies.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful and widely used technique for the quantification of nalbuphine in biological matrices. Its advantages include high speed, resolution, and sensitivity. Several validated UPLC-MS/MS and LC-MS/MS methods have been developed for determining nalbuphine concentrations in human plasma.
These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or a simpler protein precipitation with acetonitrile, to remove interfering substances from the plasma sample. nih.govneogen.com Chromatographic separation is then achieved on various types of analytical columns, including Kinetex Phenyl-Hexyl, Phenomenex Kinetex PFP, or Waters Acquity UPLC BEH HILIC columns. nih.govneogen.com
Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion and multiple reaction monitoring (MRM) mode. nih.govneogen.com In this mode, specific precursor-to-product ion transitions are monitored for nalbuphine and an internal standard (like naloxone or nalmefene) to ensure selectivity and accurate quantification. nih.govneogen.com For nalbuphine, a common mass transition monitored is m/z 358 → 340 or m/z 358.4 → 340.1, which corresponds to the parent ion and a specific fragment ion. nih.govneogen.com
These developed assays demonstrate excellent performance characteristics. They show good linearity over a range of concentrations, typically from as low as 0.05 or 0.1 ng/mL up to 500 ng/mL, with correlation coefficients (r²) greater than 0.99. nih.govneogen.com The lower limit of quantitation (LLOQ) is often established at levels sufficient for pharmacokinetic studies, for instance, at 0.1 ng/mL or 0.5 ng/mL. nih.govneogen.com The validation of these methods also confirms high accuracy and precision, with intra- and inter-day precision values being well within acceptable limits. nih.govneogen.com The rapid run times, often just a few minutes, make these methods suitable for high-throughput analysis required in clinical and preclinical research. nih.govneogen.com
| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |
|---|---|---|---|
| Sample Preparation | Protein Precipitation with Acetonitrile | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction |
| Chromatographic Column | Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 µm) | Phenomenex Kinetex PFP (100 × 2.1 mm, 2.6 µm) | Waters Acquity UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 3 mM ammonium acetate with 0.1% formic acid (Gradient) | Acetonitrile and 0.1% formic acid, 15 mM ammonium acetate in water (60:40, v/v) | Acetonitrile and water (83:17, v/v) with 0.2% formic acid and 4mM ammonium formate |
| Detection Mode | Positive ESI MRM | Positive ESI MRM | Positive ESI |
| Mass Transition (m/z) | 358.4 → 340.1 | 358 → 340 | Not specified |
| Linearity Range | 0.1–500 ng/mL nih.gov | 0.50–500.00 ng/mL neogen.com | 0.05–20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL nih.gov | 0.5 ng/mL neogen.com | 0.05 ng/mL |
| Intra- and Inter-day Precision (%RSD) | <10.67% nih.gov | <8.07% neogen.com | Within FDA guidelines |
| Accuracy | 94.07 to 105.34% nih.gov | 94.97 to 106.29% neogen.com | Within FDA guidelines |
Spectroscopic Characterization Methods for Nalbuphine and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and characterization of nalbuphine and its metabolites or derivatives. These methods provide detailed information about the molecule's chemical structure, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural determination. One- and two-dimensional NMR analyses, including techniques like 1H–1H correlation spectroscopy (COSY), nuclear Overhauser enhancement spectroscopy (NOESY), heteronuclear single-quantum correlation (HSQC), and heteronuclear multiple bond correlation (HMBC), have been successfully used to elucidate the chemical structures of novel nalbuphine metabolites. usdoj.gov For instance, these methods were instrumental in identifying hydroxylated and conjugated metabolites of nalbuphine for the first time. usdoj.gov
Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is used to confirm the molecular weight and fragmentation patterns of nalbuphine and its derivatives. This information is complementary to NMR data and helps to confirm proposed structures. usdoj.gov The identification of metabolites such as nornalbuphine and 6-ketonalbuphine has been achieved using gas chromatography-mass spectrometry (GC-MS). lupinepublishers.com
Other spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectrophotometry are also employed. FT-IR provides information about the functional groups present in the molecule. UV-Vis spectrophotometry can be used for quantitative analysis, as demonstrated by methods where nalbuphine hydrochloride reacts with coloring agents like Bromophenol Blue (BPB) or Chlorophenol Red (CPR) to form colored ion-associate complexes. researchgate.net These complexes exhibit absorption maxima in the visible region (e.g., at 410 nm and 400 nm, respectively), which can be measured to determine the concentration of the drug. researchgate.net
Bioanalytical Method Validation for Preclinical and Translational Research
The validation of bioanalytical methods is a mandatory requirement to ensure the reliability, reproducibility, and accuracy of quantitative data from preclinical and clinical studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. nih.govnih.gov A validated method provides confidence that the measured concentrations of nalbuphine in a biological matrix are accurate and precise.
Key validation parameters for bioanalytical methods include selectivity, accuracy, precision, recovery, calibration curve, and stability. researchgate.net
Selectivity is the ability of the method to differentiate and quantify the analyte (nalbuphine) in the presence of other components in the sample, including metabolites, impurities, and matrix components. dntb.gov.ua
Accuracy and Precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy reflects how close the measured value is to the true value, while precision measures the variability of repeated measurements. For nalbuphine LC-MS/MS assays, accuracy is typically within 94-106% and precision (expressed as relative standard deviation) is less than 11%. nih.govneogen.com
The Calibration Curve demonstrates the relationship between the instrument response and the known concentration of the analyte. dntb.gov.ua It is prepared in the same biological matrix as the study samples. For nalbuphine, these curves consistently show high correlation coefficients (r² > 0.99) over the specified concentration range. nih.govneogen.com The lowest standard on the curve defines the Lower Limit of Quantitation (LLOQ). researchgate.net
Recovery assesses the efficiency of the extraction procedure by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Studies on nalbuphine have reported recoveries ranging from 101.09% to 106.30%. nih.gov
Stability of nalbuphine in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. researchgate.net
Successfully validated methods for nalbuphine have been applied to human pharmacokinetic studies, demonstrating their suitability for preclinical and translational research. nih.govneogen.com
Development of Detection Assays for Nalbuphine and its Metabolites in Research Settings
Beyond standard chromatographic techniques, research has focused on developing a variety of detection assays for nalbuphine and its metabolites, ranging from immunoassays to novel electrochemical sensors. These assays are valuable for different applications, including rapid screening and sensitive quantification in diverse samples.
Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) offer a method for rapid screening. A qualitative, one-step competitive ELISA kit has been developed for the detection of naltrexone (B1662487) and nalbuphine in matrices like human urine, blood, or oral fluid for forensic use. neogen.com This assay operates on the principle of competition between the drug in the sample and an enzyme-labeled conjugate for a limited number of antibody binding sites on a precoated microplate. neogen.com The extent of color development is inversely proportional to the amount of nalbuphine present in the sample. neogen.com
Electrochemical Sensors: A significant area of development is in electrochemical sensors, which offer sensitive, rapid, and cost-effective detection. Various approaches have been explored:
Voltammetric Methods: Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) have been used to study the electrochemical oxidation of nalbuphine. lupinepublishers.com One sensor, based on a glassy carbon electrode modified with an oval-like zinc oxide (ZnO) nanostructure, demonstrated a detection limit of 6.20 nM for nalbuphine using LSV. nih.gov Other research has utilized electrodes modified with nanocomposites like MgO/CNTs to create sensors capable of detecting nalbuphine at nanomolar concentrations (LOD of 0.5 nM). researchgate.net
Potentiometric Sensors: Novel potentiometric sensors have been constructed for the sensitive detection of nalbuphine hydrochloride. These sensors have been modified with biogenically synthesized metal oxide nanoparticles, such as alumina (Al₂O₃) and copper oxide (CuO) nanoparticles, to enhance their performance. nih.gov
These developing assays provide alternative and complementary tools to chromatography for the detection and quantification of nalbuphine in research settings, with applications potentially extending to clinical monitoring and forensic analysis.
Comparative Pharmacological Analyses of Nalbuphine
Distinguishing Nalbuphine from Pure Opioid Agonists at a Mechanistic Level
Nalbuphine's primary mechanism of action fundamentally differs from that of pure opioid agonists like morphine and fentanyl. While pure agonists primarily target and activate mu (µ)-opioid receptors to produce strong analgesia, they also carry a significant risk of adverse effects such as respiratory depression, euphoria, and physical dependence. patsnap.com
In contrast, nalbuphine is characterized by its dual action: it is an agonist at the kappa (κ)-opioid receptor and an antagonist at the µ-opioid receptor. nih.govnih.govresearchgate.net Its analgesic properties are mediated through its agonist activity at the κ-opioid receptor. nih.gov This unique profile allows nalbuphine to provide analgesia that is comparable to morphine but with a ceiling effect on respiratory depression, meaning that beyond a certain dose, the risk of breathing difficulties does not increase. xenonillinois.compharmacytimes.com This is a critical distinction from pure µ-agonists, where respiratory depression is dose-dependent and a major safety concern.
Furthermore, by acting as an antagonist at the µ-receptor, nalbuphine can counteract some of the effects of µ-agonists. This property allows it to be used to reverse respiratory depression induced by other opioids without completely reversing their analgesic effects. xenonillinois.compharmacytimes.com Due to its antagonistic action at the µ-receptor, nalbuphine may precipitate withdrawal symptoms in individuals physically dependent on pure opioid agonists. pharmacytimes.com
Comparison with Other Mixed Opioid Agonist-Antagonists
The class of mixed opioid agonist-antagonists includes several compounds with distinct pharmacological profiles. Understanding these differences is crucial for appreciating the specific therapeutic applications of each agent.
Pharmacological Differentiation from Butorphanol (B1668111) and Pentazocine (B1679294)
Butorphanol and pentazocine share with nalbuphine the property of being mixed agonist-antagonists. However, there are key differences in their receptor interactions and clinical effects.
Butorphanol: Like nalbuphine, butorphanol is a κ-opioid receptor agonist. nih.gov However, it is considered a partial agonist at the µ-receptor, whereas nalbuphine is a µ-receptor antagonist. pharmacytimes.comnih.gov Some sources also indicate that butorphanol is a partial agonist of the sigma receptor, which may contribute to psychotomimetic effects. nih.gov In terms of analgesic potency, butorphanol is considered to be 3.5 to 7 times more potent than morphine, while nalbuphine is generally considered equianalgesic to morphine. nih.gov
Pentazocine: Pentazocine is a κ-opioid receptor agonist and a weak partial agonist at the µ-opioid receptor. pharmacytimes.comaccurateclinic.com This partial µ-agonist activity differentiates it from nalbuphine's µ-antagonism. pharmacytimes.com Clinically, nalbuphine is considered to be about three times as potent as pentazocine in terms of analgesia. jaypeedigital.comnih.gov Studies have shown that nalbuphine has a longer duration of action and a lower incidence of side effects like nausea and vomiting compared to pentazocine. ijbcp.com
| Compound | Mu (µ) Receptor Activity | Kappa (κ) Receptor Activity | Sigma (σ) Receptor Activity |
|---|---|---|---|
| Nalbuphine | Antagonist | Agonist | - |
| Butorphanol | Partial Agonist | Agonist | Partial Agonist |
| Pentazocine | Partial Agonist/Weak Antagonist | Agonist | - |
Contrast with Buprenorphine and Nalorphine (B1233523) in Receptor Profiles
Buprenorphine: Buprenorphine is a partial agonist at the µ-opioid receptor and an antagonist at the κ-receptor. pharmacytimes.comuams.edu This is essentially the opposite receptor profile of nalbuphine. Buprenorphine's high affinity for the µ-receptor allows it to displace other opioids, and its partial agonist nature results in a ceiling effect for respiratory depression. uams.edu It is significantly more potent than morphine. uams.edu
Nalorphine: Nalorphine is an older mixed agonist-antagonist that acts as an antagonist at µ-receptors and an agonist at κ-receptors, similar to nalbuphine. patsnap.com However, its use has been largely superseded by newer agents due to a higher incidence of dysphoric and psychotomimetic effects associated with its κ-agonist activity. patsnap.com
| Compound | Mu (µ) Receptor Activity | Kappa (κ) Receptor Activity |
|---|---|---|
| Nalbuphine | Antagonist | Agonist |
| Buprenorphine | Partial Agonist | Antagonist |
| Nalorphine | Antagonist | Agonist |
Analysis of Receptor Selectivity and Functional Selectivity across Opioid Classes
Receptor Selectivity: Receptor selectivity refers to the ability of a drug to bind preferentially to one type of receptor over others. Nalbuphine demonstrates clear selectivity, with its primary actions mediated through κ-agonist and µ-antagonist effects. nih.gov Displacement studies have shown that nalbuphine has a high affinity for µ-receptors, followed by κ-receptors, and a lower affinity for delta (δ)-opioid receptors. nih.gov This selective interaction with µ and κ receptors is responsible for its characteristic pharmacological profile. nih.gov
Neurobiological and Systems Level Pharmacological Insights of Nalbuphine
Central Nervous System Opioid System Modulation
Nalbuphine exerts its effects by modulating the opioid receptor system in the CNS. Its primary mechanism involves agonism at KORs and antagonism at MORs drugbank.comfda.gov. This interaction profile is central to its analgesic properties and its differential effects compared to pure mu agonists medcraveonline.com.
Interactions within the Limbic System and Affective Neuroscience
The limbic system, involved in processing emotions and reward, is a key area where nalbuphine interacts with opioid receptors drugbank.comredalyc.org. KORs are widely distributed in limbic areas such as the amygdala and nucleus accumbens wikipedia.orgmdpi.com. Activation of KORs, as occurs with nalbuphine, is associated with effects on mood and can potentially influence the affective component of pain wikipedia.orgdoi.org. While MOR activation is typically linked to reward and euphoria, KOR activation is often associated with dysphoria and aversion, which is thought to contribute to the lower abuse potential of kappa agonists wikipedia.orgjci.org. Studies suggest the dynorphin-kappa system, active in the limbic system, regulates stress, aversion, mood, and drug-seeking behavior doi.orgjci.org. The exact mechanism of nalbuphine's interaction within the limbic system and its full implications for affective neuroscience are still areas of research drugbank.comd-nb.info.
Differential Engagement of Brain Stem Respiratory Centers and Mechanism of Ceiling Effects
Nalbuphine produces respiratory depression by directly acting on brain stem respiratory centers fda.govpfizermedicalinformation.com. This involves reducing the responsiveness of these centers to increased carbon dioxide tension and electrical stimulation fda.govpfizermedicalinformation.com. However, a notable characteristic of nalbuphine is its ceiling effect on respiratory depression fda.govpfizermedicalinformation.comresearchgate.net. This means that increasing the dose beyond approximately 30 mg does not result in further respiratory depression, unlike pure mu-opioid agonists fda.govpfizermedicalinformation.com. This ceiling effect is a significant safety advantage of nalbuphine researchgate.netijdmsrjournal.com. The mechanism underlying this ceiling effect is linked to its mixed agonist-antagonist activity, where its MOR antagonist activity may limit the respiratory depressant effects typically mediated by MOR activation pfizermedicalinformation.compharmacytimes.com.
Involvement in Descending Antinociceptive Pathways (e.g., dorsal raphe nucleus activation)
Opioid receptors are strategically located in areas involved in pain transmission and modulation, including the brainstem (such as the periaqueductal gray (PAG) and rostral ventral medulla (RVM)) and the dorsal horn of the spinal cord mdpi.comcambridge.org. The descending pain modulatory system, originating in areas like the PAG and RVM, plays a crucial role in inhibiting pain signals at the spinal cord level physio-pedia.comresearchgate.net. Opioids can activate these descending pathways cambridge.org. While the involvement of the dorsal raphe nucleus is often associated with descending serotonergic pathways in pain modulation, the primary documented mechanism for nalbuphine's antinociceptive action involves its KOR agonist and MOR antagonist activity at various levels of the pain pathway, including the spinal cord and supraspinal regions doi.orgpsu.edu. KORs in the dorsal root ganglia may also be involved in controlling visceral pain doi.org. Studies in mice suggest that nalbuphine's analgesia involves a complex interaction between supraspinal kappa3 and spinal kappa1 mechanisms psu.edu.
Neurotransmitter Release Modulation and Synaptic Plasticity
Opioid receptors are G protein-coupled receptors that, upon activation, typically lead to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels, inhibition of Ca2+ signaling, and activation of K+ ion channels cambridge.org. These actions ultimately attenuate neuronal excitation and prevent neurotransmitter release cambridge.org. At the synaptic level, pain perception involves excitatory neurotransmitters like glutamate (B1630785) and substance P, and inhibitory neurotransmitters like GABA and glycine (B1666218) mdpi.com. Opioids can reduce pain transmission at the dorsal horn by inhibiting the release of excitatory neurotransmitters physio-pedia.com. Nalbuphine's KOR agonist activity can inhibit the release of neurotransmitters such as substance P, which is involved in pain signal transmission patsnap.com. The impact of nalbuphine on other neurotransmitters like dopamine, glutamate, and GABA, and its broader effects on synaptic plasticity, are areas of ongoing research, particularly in the context of its mixed agonist-antagonist profile and its effects on different brain regions mdpi.comresearchgate.net.
Long-Term Receptor Adaptations and Neuroplasticity in Preclinical Models
Chronic exposure to opioids can lead to long-term adaptations in opioid receptors and associated neuroplastic changes jci.org. Preclinical studies investigating the effects of chronic nalbuphine administration have explored its impact on receptor expression and function, as well as broader neuroplasticity, particularly in the context of pain and addiction models researchgate.net. For instance, some research suggests that chronic co-administration of nalbuphine might attenuate the development of opioid dependence, potentially by influencing neurobiological pathways involved in dependence and withdrawal researchgate.net. The interaction between KOR and MOR systems is complex, and chronic modulation by a mixed agonist-antagonist like nalbuphine can lead to intricate adaptive responses in receptor sensitivity and downstream signaling pathways frontiersin.orgnih.gov.
Pharmacological Interactions with Other Neuroactive Compounds (Mechanistic)
Nalbuphine can interact with other neuroactive compounds, primarily due to its CNS depressant effects and its interactions with the opioid system fda.govnih.gov. Concomitant use of nalbuphine with other CNS depressants, such as benzodiazepines, alcohol, other sedatives/hypnotics, anxiolytics, tranquilizers, muscle relaxants, general anesthetics, and antipsychotics, can lead to additive pharmacologic effects, increasing the risk of respiratory depression and profound sedation fda.govnih.govmedscape.com. Mechanistically, this often involves synergistic pharmacodynamic effects where multiple drugs depress CNS activity nih.govmedscape.com. When administered with mu agonist opioid analgesics (e.g., morphine, fentanyl), nalbuphine, as a mu antagonist, may partially reverse or block opioid-induced respiratory depression and can precipitate withdrawal in patients physically dependent on mu opioids fda.govpfizermedicalinformation.compharmacytimes.com. This interaction is due to competitive binding at the mu opioid receptor drugbank.comfda.gov.
Data Table
| Receptor Type | Nalbuphine Activity | Primary Associated Effects (General Opioid Activity) |
| Mu Opioid Receptor (MOR) | Antagonist drugbank.comfda.gov | Analgesia (supraspinal), Respiratory Depression, Euphoria, Sedation, Physical Dependence |
| Kappa Opioid Receptor (KOR) | Agonist drugbank.comfda.gov | Analgesia (spinal), Sedation, Dysphoria, Miosis, Ceiling on Respiratory Depression |
| Delta Opioid Receptor (DOR) | Low Affinity wikipedia.org | Analgesia (spinal and supraspinal), Modulation of Mu effects |
Note: This table summarizes the primary interactions and generally associated effects of opioid receptor activation. Nalbuphine's specific effects are a result of its mixed agonist/antagonist activity.
Modulation of Alpha2-Adrenergic Receptor Systems
The interaction between opioids and the alpha2-adrenergic receptor system is a significant area of neuropharmacological research. Alpha2-adrenergic receptors are G protein-coupled receptors that respond to adrenaline and noradrenaline, playing a key role in regulating the sympathetic nervous system and influencing processes such as pain transmission and sedation. rcsb.orgnih.gov
While nalbuphine is primarily known for its activity at opioid receptors, studies suggest potential interactions or modulatory effects on the alpha2-adrenergic system. Alpha2-adrenergic agonists, such as clonidine (B47849) and dexmedetomidine, are known to produce sedation, analgesia, and can attenuate opioid-induced hyperalgesia. rcsb.orgnih.govscirp.org Some research indicates that combining nalbuphine with an alpha2-adrenergic receptor agonist can lead to enhanced sedation. wikipedia.org This suggests a potential interplay between nalbuphine's opioid receptor activity and the alpha2-adrenergic system, although the precise mechanisms of this modulation by nalbuphine itself require further detailed investigation.
Studies examining the modulation of opioid-induced hyperalgesia (HIO) have explored the role of alpha2-adrenergic agonists, finding that they can attenuate or eliminate HIO, suggesting the involvement of alpha2 receptors in this process. scirp.org While nalbuphine has been shown to inhibit HIO, the extent to which this effect is mediated through direct or indirect modulation of alpha2-adrenergic receptors is not fully elucidated. scirp.org
Noradrenergic and Serotonergic Pathway Interactions
The noradrenergic and serotonergic pathways are crucial descending pain modulatory systems originating in the brainstem and projecting to the spinal cord. These pathways can either inhibit or facilitate pain transmission. nih.gov
Regarding the serotonergic system, studies have explored interactions between nalbuphine and serotonin (B10506) uptake inhibitors. Research in rhesus monkeys demonstrated that the serotonin uptake inhibitor clomipramine (B1669221) enhanced the antinociceptive effects of nalbuphine, suggesting a synergistic interaction between the serotonergic system and nalbuphine's analgesic actions. nih.gov This enhancement was found to be dependent on the proportion of the serotonin uptake inhibitor and the efficacy of the opioid agonist. nih.gov
Nociceptin/Orphanin FQ Peptide (NOP) Receptor Involvement in Anti-analgesia
The Nociceptin/Orphanin FQ peptide (N/OFQ) system, acting through the Nociceptin/Orphanin FQ peptide (NOP) receptor (also known as the ORL-1 receptor), is recognized for its role in modulating pain, often exhibiting anti-analgesic or pro-nociceptive effects, particularly at the supraspinal level. wikipedia.orgresearchgate.netresearchgate.netjpalliativecare.com
Recent research has strongly implicated the NOP receptor in the delayed-onset anti-analgesia observed with certain mixed opioid agonist-antagonist drugs, including nalbuphine. researchgate.netnih.govnih.gov Studies in male rats using the Randall-Selitto paw-withdrawal assay have shown that nalbuphine produces an initial analgesic effect followed by a period of anti-analgesia, starting approximately 90 minutes after administration. researchgate.netnih.gov This anti-analgesic effect was blocked by co-administration of a low dose of naloxone, an opioid antagonist. researchgate.netnih.gov
Although binding studies indicate relatively weak binding of nalbuphine to the NOP receptor, the observed anti-analgesic effect suggests that even this level of binding is sufficient to produce the effect or that nalbuphine may act indirectly to release endogenous N/OFQ. nih.gov
The involvement of the NOP receptor in nalbuphine's anti-analgesia highlights a complex aspect of its pharmacology, where its interaction with this system can counteract its primary analgesic effects mediated through opioid receptors.
Summary of Key Receptor Interactions of Nalbuphine
| Receptor Type | Nalbuphine Activity | Effect |
| Kappa Opioid Receptor (KOR) | Agonist (high-efficacy partial agonist) guidetopharmacology.orgdrugbank.comwikipedia.orgresearchgate.net | Analgesia, Sedation wikipedia.org |
| Mu Opioid Receptor (MOR) | Antagonist or Partial Agonist (moderate-efficacy) guidetopharmacology.orgnih.govdrugbank.comresearchgate.netwikipedia.orgresearchgate.net | Analgesia (partial), Opioid Antagonism nih.govdrugbank.com |
| Delta Opioid Receptor (DOR) | Low Affinity wikipedia.orgresearchgate.net | Minimal or no significant activity wikipedia.orgresearchgate.net |
| Nociceptin/Orphanin FQ Peptide (NOP) Receptor | Activation (direct or indirect) researchgate.netnih.govnih.gov | Anti-analgesia researchgate.netnih.govnih.gov |
Emerging Research Avenues and Future Directions for Nalbuphine
Genetic and Epigenetic Influences on Nalbuphine Response in Research Models
The influence of genetic and epigenetic factors on the response to opioids, including nalbuphine, is an active area of research in various models. Studies in research models, such as rats and mice, have explored how genetic background and environmental factors that induce epigenetic changes can impact opioid sensitivity and response. termedia.plfrontiersin.orgmdpi.com For example, research using different rat strains has investigated the influence of the surrounding and social environment on the sensitivity of the opioid system to drugs like nalbuphine. termedia.pl
Epigenetic mechanisms, such as DNA methylation and histone modifications, are known to regulate gene expression and can be influenced by factors like drug exposure. mdpi.commdpi.comkansascity.edu Research in opioid use disorder models has shown that chronic exposure to opioids can induce epigenetic alterations in the brain, impacting genes involved in neurotransmitter regulation and reward circuitry. mdpi.comkansascity.edu While much of this research has focused on mu-opioid agonists like morphine, the principles and methodologies are being applied to understand how similar mechanisms might influence the response to mixed agonist-antagonists like nalbuphine in preclinical settings. frontiersin.orgmdpi.com Understanding these genetic and epigenetic influences in research models can provide insights into the observed variability in patient responses and potentially inform the development of personalized approaches in the future.
Advanced Computational Modeling and Rational Drug Design for Nalbuphine Derivatives
Advanced computational modeling techniques are playing an increasingly important role in opioid drug discovery and can be applied to the study and design of nalbuphine derivatives. nih.govmdpi.comeyesopen.com The availability of high-resolution crystal structures of opioid receptors provides a valuable basis for computational approaches such as molecular modeling and molecular dynamics simulations to explore ligand binding mechanisms. nih.gov These techniques can help predict how nalbuphine and its potential derivatives interact with opioid receptors and other potential targets at a molecular level.
Rational drug design, guided by computational modeling and a deeper understanding of structure-activity relationships, aims to develop novel compounds with improved efficacy, reduced side effects, and potentially altered pharmacokinetic profiles. mdpi.comeyesopen.com For instance, computational approaches have been used in the identification and evaluation of bioreversible derivatives of nalbuphine, such as NB-33, which has shown enhanced pharmacodynamic properties and is being investigated as a potential oral alternative to the parent drug. researchgate.net
Development of Novel Preclinical Models for Understanding Nalbuphine's Unique Profile
The development and utilization of novel preclinical models are crucial for a comprehensive understanding of nalbuphine's unique pharmacological profile, particularly its mixed agonist-antagonist properties. Traditional pain models have been used to assess nalbuphine's analgesic efficacy, but more sophisticated models are needed to dissect its complex interactions with different opioid receptor subtypes and its effects on various physiological systems. nih.govtermedia.pl
Preclinical research in animal models, such as rats and mice, has been instrumental in characterizing nalbuphine's effects on pain, respiratory function, and potential for dependence. termedia.plnih.govmdpi.com Studies have utilized models of acute nociceptive and visceral pain to demonstrate the analgesic effects of nalbuphine. nih.govnih.gov Furthermore, specific models, such as those assessing opioid-induced pruritus or respiratory depression, are employed to evaluate nalbuphine's favorable side effect profile compared to pure mu-agonists. nih.govmdpi.commdpi.com Novel models are also being developed to study alternative routes of administration, such as intranasal delivery, and to assess the drug's distribution to target sites like the brain. ijper.org Continued innovation in preclinical modeling, including the use of genetically modified animals (e.g., kappa opioid receptor knockout mice), is essential for dissecting the precise mechanisms underlying nalbuphine's effects and identifying its full therapeutic potential. nih.gov
Investigation of Pharmacogenomic Factors Influencing Nalbuphine Metabolism and Response in Research Studies
Pharmacogenomics, the study of how genetic variations influence drug response, is increasingly relevant to understanding inter-individual variability in opioid metabolism and effects. nih.govumich.edumdpi.comtandfonline.com While research in opioid pharmacogenomics has largely focused on mu-agonists metabolized by enzymes like CYP2D6 and CYP3A4/5, studies are beginning to explore the genetic factors influencing the metabolism and response to nalbuphine. nih.govumich.edutandfonline.com
Nalbuphine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and UDP-glucuronosyltransferases (UGTs). researchgate.nete-journal.gr Genetic polymorphisms in these enzymes can potentially affect the rate of nalbuphine metabolism and thus influence drug exposure and response. researchgate.netnih.govumich.edu Research studies are investigating the role of specific genetic variants in genes encoding these metabolic enzymes and opioid receptors (e.g., OPRM1 for the mu-opioid receptor) in modulating nalbuphine's pharmacokinetics and pharmacodynamics. frontiersin.orgmdpi.comumich.edutandfonline.comnih.gov Understanding these pharmacogenomic factors in research settings can help identify individuals who may have altered responses to nalbuphine, potentially leading to more personalized pain management strategies in the future. mdpi.commdpi.comtandfonline.com
Q & A
Q. What experimental design considerations are critical for studying Nalbuphine’s dual opioid receptor activity (agonist/antagonist)?
- Methodological Answer : Nalbuphine’s mixed κ-opioid agonist/μ-opioid antagonist properties require study designs that isolate receptor-specific effects. Use in vitro models (e.g., receptor-binding assays) to quantify affinity (Ki values) and functional assays (e.g., cAMP inhibition) to assess efficacy. For in vivo studies, employ selective opioid receptor knockout models or pharmacological blockers (e.g., nor-BNI for κ-receptors) to validate target engagement . Include dose-response curves to differentiate partial agonism from antagonism and control for off-target effects using structurally related opioids (e.g., naloxone) .
Q. How can researchers address variability in Nalbuphine’s analgesic efficacy across preclinical pain models?
- Methodological Answer : Standardize pain induction methods (e.g., thermal vs. mechanical stimuli in rodent models) and account for species-specific pharmacokinetics. Use crossover designs to minimize inter-subject variability and include positive controls (e.g., morphine for μ-receptor analgesia). Analyze plasma concentrations of Nalbuphine to correlate efficacy with bioavailability . Report effect sizes and confidence intervals to quantify reproducibility gaps .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in Nalbuphine’s addiction potential across behavioral studies?
- Methodological Answer : Apply meta-analytic frameworks to aggregate data from conflicting studies. Stratify results by study design (e.g., self-administration vs. conditioned place preference) and species (rodent vs. primate). Use multivariate regression to control for confounding variables like dosing schedules or prior opioid exposure. For behavioral data, employ non-parametric tests (e.g., Friedman test) if normality assumptions are violated . Transparently report negative results to avoid publication bias .
Q. How to optimize translational models for Nalbuphine’s respiratory depression profile compared to μ-agonists?
- Methodological Answer : Use telemetry-integrated rodent models to monitor real-time respiratory parameters (e.g., minute ventilation, PaCO₂). Compare Nalbuphine’s effects to pure μ-agonists (e.g., fentanyl) under hypoxia conditions. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict safety margins in humans. Validate findings with ex vivo brainstem slice preparations to isolate central respiratory mechanisms .
Data Contradiction and Reproducibility
Q. Why do studies report divergent outcomes on Nalbuphine’s anti-inflammatory effects?
- Methodological Answer : Discrepancies may arise from model-specific immune activation (e.g., LPS-induced vs. CFA-induced inflammation). Standardize inflammatory biomarkers (e.g., TNF-α, IL-6) and assay timepoints. Use genetic knock-in models (e.g., TLR4 mutants) to test Nalbuphine’s direct immunomodulatory activity. Replicate findings in at least two independent labs with blinded data analysis .
Methodological Frameworks
Q. How to apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to Nalbuphine research questions?
- Methodological Answer :
- Feasible : Pilot-test Nalbuphine’s stability in experimental buffers (pH 7.4) before long-term in vitro studies.
- Novel : Investigate understudied receptors (e.g., δ-opioid) using selective antagonists (e.g., naltrindole).
- Ethical : For human studies, justify Nalbuphine’s use over full agonists in vulnerable populations (e.g., neonates) via risk-benefit analysis .
Key Guidelines
- Replicability : Follow NIH preclinical reporting standards (e.g., ARRIVE guidelines) for animal studies, including randomization and blinding protocols .
- Data Integrity : Use version-controlled repositories (e.g., Zenodo) for raw datasets and analysis scripts to enable independent verification .
- Literature Synthesis : Systematically map contradictions using tools like PRISMA for systematic reviews, highlighting gaps in mechanistic explanations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
